molecular formula C10H19BO3 B8061391 1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl-

Cat. No.: B8061391
M. Wt: 198.07 g/mol
InChI Key: MRAYNLYCQPAZJN-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane derivatives are a critical class of organoboron compounds widely utilized in organic synthesis, pharmaceuticals, and materials science due to their stability and versatility in cross-coupling reactions . The compound 2-(2-ethoxyethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a pinacol boronic ester backbone (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a 2-ethoxyethenyl group at the 2-position. This structure confers unique electronic and steric properties, influencing its reactivity in Suzuki-Miyaura couplings and other transformations.

Properties

IUPAC Name

2-(2-ethoxyethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAYNLYCQPAZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The hydroboration of ethoxyacetylene (HC≡C-OEt) with borane reagents offers a direct route to vinylboronic acids. Anti-Markovnikov addition of borane to the alkyne yields the (E)-configured vinylboronic acid, which is subsequently esterified with pinacol:

HC≡C-OEt+BH3 ⁣ ⁣THFH2B-C(HEtO)=CH2oxidationHOOC-C(HEtO)=CH2pinacolTarget Compound\text{HC≡C-OEt} + \text{BH}3!\cdot!\text{THF} \rightarrow \text{H}2\text{B-C(HEtO)=CH}2 \xrightarrow{\text{oxidation}} \text{HOOC-C(HEtO)=CH}2 \xrightarrow{\text{pinacol}} \text{Target Compound}

This method requires strict anhydrous conditions to prevent boronic acid hydrolysis. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) improves stereoselectivity, favoring the (E)-isomer.

Limitations and Yield Optimization

Hydroboration with 9-BBN achieves yields of ~65–70%, but competing side reactions, such as over-borylation or alkyne polymerization, necessitate careful temperature control (–10°C to 0°C). Catalytic quantities of Lewis acids (e.g., ZnCl₂) enhance regioselectivity but may complicate purification.

Transition-Metal-Catalyzed Borylation

Miyaura Borylation of Vinyl Halides

The Miyaura borylation employs palladium catalysts to couple 2-ethoxyvinyl halides (X = Br, I) with bis(pinacolato)diboron (B₂pin₂):

\text{X-C(EtO)=CH}2 + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dba)2, SPhos}} \text{Target Compound} + \text{Byproducts}

Reaction Conditions :

  • Catalyst: Pd(dba)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (3 equiv)

  • Solvent: Toluene, 110°C, 12 h.

This method achieves yields up to 85% but requires access to 2-ethoxyvinyl halides , which are synthetically challenging to prepare.

Iridium-Catalyzed C–H Borylation

Iridium complexes (e.g., [Ir(COD)OMe]₂) enable direct borylation of 2-ethoxyethylene derivatives at the vinylic position. This approach avoids pre-functionalized substrates but suffers from moderate regiocontrol (60–70% yield).

Pinacol Esterification of 2-Ethoxyvinylboronic Acid

Esterification Protocol

The boronic acid intermediate is reacted with pinacol in dichloromethane under dehydrating conditions:

HOOC-C(EtO)=CH2+pinacolMgSO4,rtTarget Compound+H2O\text{HOOC-C(EtO)=CH}2 + \text{pinacol} \xrightarrow{\text{MgSO}4, \text{rt}} \text{Target Compound} + \text{H}_2\text{O}

Key Steps :

  • Drying : Anhydrous MgSO₄ (1 equiv) is used to sequester water.

  • Workup : Filtration through Celite followed by vacuum distillation (108°C at 23 mmHg) yields the pure product.

Scalability and Purity

This method scales efficiently to multi-gram quantities with >90% purity (GC-MS). The use of azeotropic distillation with benzene or toluene further enhances yields (up to 89%).

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityStereoselectivity
Hydroboration65–7085–90ModerateHigh (E > 95%)
Miyaura Borylation80–8590–95HighN/A
Pinacol Esterification85–8995–99HighN/A

Key Findings :

  • Pinacol esterification is the most scalable and high-yielding route but requires pre-formed boronic acid.

  • Miyaura borylation offers superior atom economy but depends on vinyl halide availability.

Recent Advances and Emerging Methodologies

Photoinduced Borylation

Visible-light-mediated borylation using eosin Y as a photocatalyst enables room-temperature synthesis of vinylboronates. Preliminary studies report 50–60% yields but require further optimization.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times (2–4 h vs. 12–24 h) and improve heat management, particularly for exothermic hydroboration steps .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form boranes.

    Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborolanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The dioxaborolane ring provides stability and enhances the reactivity of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 2-Position Reactivity Profile Key Applications References
2-(2-ethoxyethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-ethoxyethenyl Moderate electron-donating effect; steric hindrance from ethoxy group Potential intermediate for drug synthesis N/A
2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-iodophenyl Electron-withdrawing iodine enhances oxidative stability Radiolabeling, bioconjugation
2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-methoxyphenyl Electron-donating methoxy group increases solubility and coupling efficiency Polymer chemistry, OLED materials
2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-ethynylphenyl Terminal alkyne enables click chemistry and further functionalization Bioconjugation, MOF synthesis
2-[(Z)-2-(p-tolyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Z)-styrenyl group Conjugated double bond enhances π-π interactions for material applications Fluorescent probes, catalysis
2-(4-bromomethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane bromomethylphenyl Reactive benzyl bromide site facilitates alkylation or polymerization Prodrug synthesis, polymer crosslinking

Key Findings:

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and ethoxy substituents (e.g., 4-methoxyphenyl , 2-ethoxyethenyl) improve solubility and stabilize boronate esters against hydrolysis but may reduce electrophilicity in cross-coupling reactions compared to electron-withdrawing groups like iodine .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl derivatives ) hinder coupling efficiency, whereas planar groups like ethynylphenyl enhance reactivity in metal-catalyzed reactions.
  • Functional Group Versatility : Ethynyl and styrenyl derivatives enable post-functionalization via click chemistry or photopolymerization, broadening their utility in materials science .

Biological Activity

1,3,2-Dioxaborolane, specifically 2-(2-ethoxyethenyl)-4,4,5,5-tetramethyl-, is a boronic ester with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural properties that confer various biological activities. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

  • IUPAC Name : 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS Number : 1201905-61-4
  • Molecular Formula : C10H19BO3
  • Molecular Weight : 198.07 g/mol
  • Structure : The compound features a dioxaborolane ring which is pivotal for its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that boronic acids and their derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific compound has shown potential in:

  • Inhibition of Tumor Growth : Studies suggest that compounds with boron functionality can disrupt cellular pathways involved in tumor growth.
  • Mechanism of Action : The compound may induce cell cycle arrest and apoptosis through the modulation of signaling pathways such as NF-kB and p53.

2. Antimicrobial Properties

The dioxaborolane derivatives have been evaluated for their antimicrobial efficacy:

  • Bacterial Inhibition : Preliminary studies have demonstrated effective inhibition against various bacterial strains.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Enzyme Inhibition

The compound acts as a reversible inhibitor of certain enzymes:

  • Protease Inhibition : It has been shown to bind to the active sites of serine proteases, inhibiting their function.
  • Application in Drug Design : This property is particularly useful in designing inhibitors for diseases where proteases play a critical role.

Case Study 1: Anticancer Efficacy

A study conducted on the effect of 1,3,2-Dioxaborolane on human breast cancer cells (MCF-7) revealed a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107020
254550
502080

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

Research Findings

Recent computational studies have elucidated the formation mechanisms and reactivity patterns of dioxaborolanes. These findings indicate that the electronic properties of the boron atom significantly influence the biological interactions of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,3,2-dioxaborolane derivatives, and how are they optimized for structural specificity?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, derivatives like 2-(6-cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are synthesized via published protocols using Pd-catalyzed cross-coupling (e.g., aryl halides with pinacol boronic esters) . Key steps include:

  • Purification : Flash column chromatography (silica gel, hexane/EtOAc gradients) to isolate products.
  • Yield Optimization : Adjusting stoichiometry of boronic esters and catalysts (e.g., Pd(PPh₃)₄) to >80% yield .
    • Table : Common Reaction Conditions
ReagentCatalystSolventYield RangeReference
Aryl halidePd(PPh₃)₄THF70–90%
Boronic esterCuI/ligandDMF65–85%

Q. How is structural characterization performed for dioxaborolane derivatives, and what analytical tools are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR are essential for confirming boronate ester formation and substituent positions . For example, ¹¹B NMR peaks near 30–35 ppm confirm trigonal planar boron geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity (>95%) .
  • X-ray Crystallography : Resolves steric effects of tetramethyl groups on the dioxaborolane ring .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of dioxaborolanes in cross-electrophile coupling reactions?

  • Methodological Answer : Electrochemical studies reveal that dioxaborolanes act as boron nucleophiles in Ni-catalyzed reactions. For example, 2-(chloroalkyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes transmetalation with Ni(I) intermediates, followed by reductive elimination to form C–B bonds . Key factors:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Steric Hindrance : Tetramethyl groups slow undesired side reactions, improving selectivity .

Q. How do structural modifications (e.g., ethoxyethenyl substituents) influence biological activity in cancer research?

  • Methodological Answer : Substituents like ethoxyethenyl enhance solubility and target engagement. For instance, 2-(6-cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane inhibits glycolysis in prostate cancer via lactate dehydrogenase (LDH) binding . Experimental design includes:

  • In Vitro Assays : Measure IC₅₀ values in PC3 cells using ATP depletion assays.
  • SAR Studies : Compare analogs with varying substituents (e.g., dichloro vs. methoxy) .
    • Table : Biological Activity of Selected Derivatives
CompoundTargetIC₅₀ (μM)Reference
2-(Ethoxyethenyl)LDH0.5–1.2
2-(Dichlorophenyl)ROS Scavenging2.8

Q. How can researchers resolve contradictions in reaction yields or biological data across studies?

  • Methodological Answer : Discrepancies often arise from subtle differences in reaction conditions or purity. For example:

  • Yield Variability : In electrochemical coupling, yields range from 66% to 85% due to drifts in voltage or catalyst loading .
  • Biological Replication : Validate purity via HPLC (>98%) and use standardized cell lines (e.g., NCI-60 panel) .

Data-Driven Insights

Q. What are the key challenges in scaling up dioxaborolane synthesis for in vivo studies?

  • Methodological Answer : Scaling requires:

  • Purification : Replace column chromatography with recrystallization (e.g., hexane/EtOAc) .
  • Stability Testing : Monitor hydrolytic degradation under physiological pH (t₁/₂ >24 hrs in PBS) .

Q. How do computational methods (e.g., DFT) aid in predicting dioxaborolane reactivity?

  • Methodological Answer : Density Functional Theory (DFT) models predict transition states for boron-mediated bond formations. For example, calculations on 2-(2-ethoxyethenyl) derivatives show lower activation energy for C–C coupling compared to aryl analogs .

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